3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Indane Derivative Preparation: The indane moiety is synthesized separately through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The brominated triazole is coupled with the indane derivative using a palladium-catalyzed cross-coupling reaction.
Adamantane Carboxamide Formation: Finally, the adamantane carboxamide group is introduced through an amidation reaction using adamantane carboxylic acid and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxamide group, resulting in the formation of reduced analogs.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, leading to a variety of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential biological activities and therapeutic applications.
Medicine
In medicinal chemistry, the compound can be explored as a potential drug candidate. Its structure suggests possible interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes. The indane moiety may interact with hydrophobic pockets in proteins, while the adamantane carboxamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxamide: Lacks the bromine atom on the triazole ring.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxamide: Contains a chlorine atom instead of bromine on the triazole ring.
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)-1-adamantanecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the bromine atom on the triazole ring and the adamantane carboxamide group makes 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ADAMANTANECARBOXAMIDE unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O/c23-20-24-13-27(26-20)22-10-14-6-15(11-22)9-21(8-14,12-22)19(28)25-18-5-4-16-2-1-3-17(16)7-18/h4-5,7,13-15H,1-3,6,8-12H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIGFCZTPSYQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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